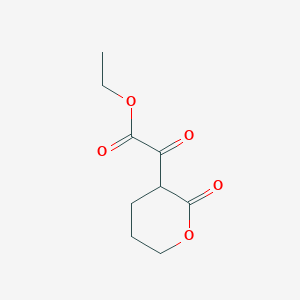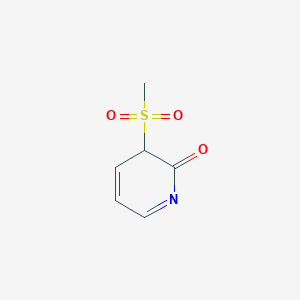![molecular formula C15H10ClFN2O2 B12333881 (2E)-3-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B12333881.png)
(2E)-3-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxopropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxopropanal is an organic compound that features both chlorophenyl and fluorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxopropanal typically involves the condensation of 4-chlorobenzaldehyde with 4-fluorophenylhydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(2E)-3-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (2E)-3-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxopropanal is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme inhibitors or receptor ligands. Its structural features make it a candidate for exploring interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of (2E)-3-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxopropanal depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to desired therapeutic outcomes.
類似化合物との比較
Similar Compounds
- (2E)-3-(4-bromophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxopropanal
- (2E)-3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxopropanal
- (2E)-3-(4-chlorophenyl)-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]-3-oxopropanal
Uniqueness
The uniqueness of (2E)-3-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxopropanal lies in its specific combination of chlorophenyl and fluorophenyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C15H10ClFN2O2 |
|---|---|
分子量 |
304.70 g/mol |
IUPAC名 |
(Z)-1-(4-chlorophenyl)-2-[(4-fluorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one |
InChI |
InChI=1S/C15H10ClFN2O2/c16-11-3-1-10(2-4-11)15(21)14(9-20)19-18-13-7-5-12(17)6-8-13/h1-9,20H/b14-9-,19-18? |
InChIキー |
WIWDZKDHLVWMDH-IXFCOJHASA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)/C(=C/O)/N=NC2=CC=C(C=C2)F)Cl |
正規SMILES |
C1=CC(=CC=C1C(=O)C(=CO)N=NC2=CC=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B12333803.png)
![Uridine, 2'-deoxy-5-[(1E)-3-[(trifluoroacetyl)amino]-1-propen-1-yl]-](/img/structure/B12333804.png)
![(S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide](/img/structure/B12333819.png)
![5-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12333821.png)
![(Z)-2-amino-3-[(3-chlorophenyl)methylideneamino]but-2-enedinitrile](/img/structure/B12333829.png)
![(2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile](/img/structure/B12333840.png)
![3-[(3-Pyridyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12333841.png)



![2-Amino-1-(1-aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)vinyl)ethene-1,2-dicarbonitrile](/img/structure/B12333858.png)
![(1S,3R,4R,6E,7R,10R,11R,13E)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B12333863.png)
![7-[(E)-2-phenylethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12333865.png)

